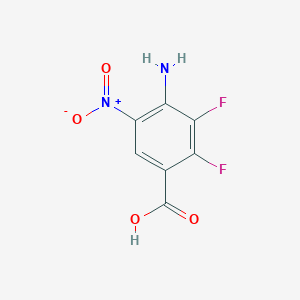

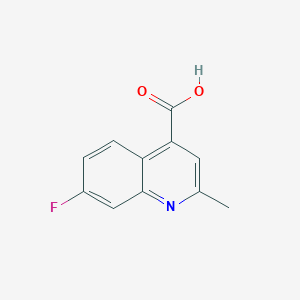

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline" is a chemical entity that appears to be related to various research areas, including organometallic chemistry and synthetic organic chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a practical synthesis of N-cyclopropylanilines has been achieved through a condensation reaction of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, which suggests a potential pathway for synthesizing the cyclopropylmethyl group in the target compound . Additionally, the synthesis of anilino-substituted enone ligands bearing trifluoromethyl groups has been reported, which could provide insights into the incorporation of the trifluoromethyl group into aniline derivatives .

Molecular Structure Analysis

While the molecular structure of "N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline" is not directly analyzed in the provided papers, the structure of related compounds has been characterized. For example, the X-ray diffraction analysis of cyclometalated diironhexacarbonyl isomers provides valuable information on the bonding and geometry of similar aniline derivatives . This information could be extrapolated to predict the molecular geometry and electronic structure of the target compound.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving aniline derivatives. The neutral Ni(II) complexes derived from anilino-substituted enone ligands have been shown to be active in the polymerization of ethylene, indicating that aniline derivatives with electron-withdrawing groups like trifluoromethyl can participate in significant catalytic processes . Additionally, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with Fe2(CO)9 under mild conditions leads to organometallic products and hydrogenated products, suggesting that aniline derivatives can undergo complex transformations involving metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline" can be inferred from related compounds. The presence of trifluoromethyl groups is known to influence the chemical reactivity and physical properties of aromatic compounds due to their strong electron-withdrawing nature. This can affect the acidity of adjacent protons, the stability of the compound, and its behavior in various chemical environments. The synthesis of isomeric (3,3,3-trifluoropropyl)anilines and their subsequent characterization would provide data on the impact of trifluoromethyl groups on aniline derivatives .

科学的研究の応用

-

Scientific Field: Biochemistry

- Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals and materials .

- Methods : This involves the trifluoromethylation of carbon-centered radical intermediates .

- Results : The trifluoromethyl group has been found to have a significant impact on the properties of these compounds .

-

Scientific Field: Medicinal Chemistry

- Application : Design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives and their potency as antimicrobial agents .

- Methods : These compounds are synthesized and then tested for their antimicrobial activity .

- Results : Several of these novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

-

Scientific Field: Chemistry

- Application : Comparative effects of trifluoromethyl- and methyl-group substitutions in proline .

- Methods : This involves a comprehensive survey of the physicochemical effects of CF3 substitutions at each ring position by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .

- Results : The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications .

-

Scientific Field: Organic Chemistry

- Application : Recent advances in the trifluoromethylation of carbon-centered radical intermediates .

- Methods : This involves the trifluoromethylation of carbon-centered radical intermediates .

- Results : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

-

Scientific Field: Organic Chemistry

- Application : Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds .

- Methods : This involves the activation of the C–F bond in organic synthesis .

- Results : Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

-

Scientific Field: Chemical Manufacturing

-

Scientific Field: Organic Chemistry

-

Scientific Field: Organic Chemistry

- Application : Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds .

- Methods : Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

- Results : Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .

-

Scientific Field: Organic Chemistry

- Application : Recent advances in C–F bond activation of trifluoromethylated compounds .

- Methods : The selective activation of inert C–F bonds is one of the most challenging topics in modern organic chemistry .

- Results : Trifluoromethylketones represent a class of versatile building blocks that are inexpensive and readily available polyfluorinated starting materials .

特性

IUPAC Name |

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8,15H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMVDEPFTHQMEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585670 |

Source

|

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

CAS RN |

887590-43-4 |

Source

|

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)